Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are products of cyclization reactions involving benzoyl isothiocyanate, leading to the formation of compounds with potential biological activities (Paronikyan et al., 2016).
Anticancer Agent Evaluation
The compound has been incorporated into the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. The sequential synthesis of these hybrids showed compounds with low IC50 values, indicating strong anticancer activities compared to doxorubicin, a reference compound (Rehman et al., 2018).
Antibacterial and Antifungal Activities
Research into the biological properties of new piperidine substituted benzothiazole derivatives revealed that these compounds exhibit significant antibacterial and antifungal activities. This demonstrates the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Shafi et al., 2021).
Mycobacterium tuberculosis Inhibition
Thiazole-aminopiperidine hybrid analogues synthesized from this compound have shown to inhibit Mycobacterium tuberculosis GyrB, demonstrating potential as novel antituberculosis agents. The promising compound from this series exhibited significant inhibition of DNA gyrase activity and was not cytotoxic at evaluated concentrations (Jeankumar et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJZMCYSMAKQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594606 |
Source
|
Record name | Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-67-8 |
Source
|
Record name | Ethyl 1-(4-cyano-2-pyridinyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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